molecular formula C17H13Cl2NOS B11775549 3,6-Dichloro-N-(3,5-dimethylphenyl)benzo[b]thiophene-2-carboxamide

3,6-Dichloro-N-(3,5-dimethylphenyl)benzo[b]thiophene-2-carboxamide

Cat. No.: B11775549
M. Wt: 350.3 g/mol
InChI Key: LDCLEWYVEGGVQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,6-Dichloro-N-(3,5-dimethylphenyl)benzo[b]thiophene-2-carboxamide is a synthetic organic compound with the molecular formula C17H13Cl2NOS and a molecular weight of 350.26 g/mol . This compound is known for its unique structural features, which include a benzo[b]thiophene core substituted with chlorine atoms and a carboxamide group attached to a dimethylphenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-Dichloro-N-(3,5-dimethylphenyl)benzo[b]thiophene-2-carboxamide typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is usually carried out under an inert atmosphere at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness. Industrial production often employs optimized reaction conditions to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

3,6-Dichloro-N-(3,5-dimethylphenyl)benzo[b]thiophene-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens like chlorine or bromine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3,6-Dichloro-N-(3,5-dimethylphenyl)benzo[b]thiophene-2-carboxamide has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3,6-Dichloro-N-(3,5-dimethylphenyl)benzo[b]thiophene-2-carboxamide involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    3,6-Dichlorobenzo[b]thiophene-2-carboxylic acid: Shares a similar benzo[b]thiophene core but lacks the dimethylphenyl group.

    3,5-Dimethylphenylbenzo[b]thiophene-2-carboxamide: Similar structure but without the chlorine substitutions.

Uniqueness

3,6-Dichloro-N-(3,5-dimethylphenyl)benzo[b]thiophene-2-carboxamide is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

Molecular Formula

C17H13Cl2NOS

Molecular Weight

350.3 g/mol

IUPAC Name

3,6-dichloro-N-(3,5-dimethylphenyl)-1-benzothiophene-2-carboxamide

InChI

InChI=1S/C17H13Cl2NOS/c1-9-5-10(2)7-12(6-9)20-17(21)16-15(19)13-4-3-11(18)8-14(13)22-16/h3-8H,1-2H3,(H,20,21)

InChI Key

LDCLEWYVEGGVQS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)C2=C(C3=C(S2)C=C(C=C3)Cl)Cl)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.